

Application Notes: Vildagliptin (formerly Encelin) for Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Encelin*

Cat. No.: *B094070*

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Introduction

Vildagliptin, also known by its former brand name **Encelin**, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] It is an oral anti-hyperglycemic agent used in the treatment of type 2 diabetes mellitus.[1][2] In a research context, Vildagliptin is a valuable tool for studying the incretin system and its effects on pancreatic islet function, particularly on beta-cell survival and insulin secretion.[3][4] These application notes provide detailed information on the solubility of Vildagliptin and protocols for its preparation for use in cell culture experiments.

Vildagliptin: Chemical and Physical Properties

Property	Value
Chemical Formula	C17H25N3O2[1][5]
Molecular Weight	303.4 g/mol [1][5]
Appearance	Crystalline solid[1][6]
Purity	≥98%[1]
Storage	Store at -20°C for long-term stability (≥ 4 years) [1][6]

Solubility of Vildagliptin

The solubility of Vildagliptin in various solvents is crucial for preparing stock solutions for in vitro studies. The following table summarizes the solubility data from various sources. It is recommended to use an inert gas to purge the solvent of choice before dissolving Vildagliptin.

[1][6]

Solvent	Solubility
Dimethyl Sulfoxide (DMSO)	~15 mg/mL[1], ~16 mg/mL[6], up to 45 mg/mL[7]
Dimethylformamide (DMF)	~20 mg/mL[1][6]
Ethanol	~15 mg/mL[1], ~16 mg/mL[6], up to 20 mg/mL[7]
Phosphate-Buffered Saline (PBS, pH 7.2)	~10 mg/mL[1][6]
Water	1.75 mg/mL (sparingly soluble)[8]

Experimental Protocols

Protocol 1: Preparation of Vildagliptin Stock Solution

This protocol describes the preparation of a concentrated stock solution of Vildagliptin, which can be stored for later use and diluted to the desired working concentration.

Materials:

- Vildagliptin powder
- Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Inert gas (e.g., argon or nitrogen)

Procedure:

- Bring the Vildagliptin powder and DMSO to room temperature.

- In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Vildagliptin powder.
- Transfer the powder to a sterile tube.
- Purge the DMSO with an inert gas.
- Add the appropriate volume of purged DMSO to the Vildagliptin powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of Vildagliptin).
- Vortex the solution until the Vildagliptin is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.

Protocol 2: Preparation of Vildagliptin Working Solution for Cell Culture

This protocol details the dilution of the Vildagliptin stock solution to the final working concentration in cell culture medium.

Materials:

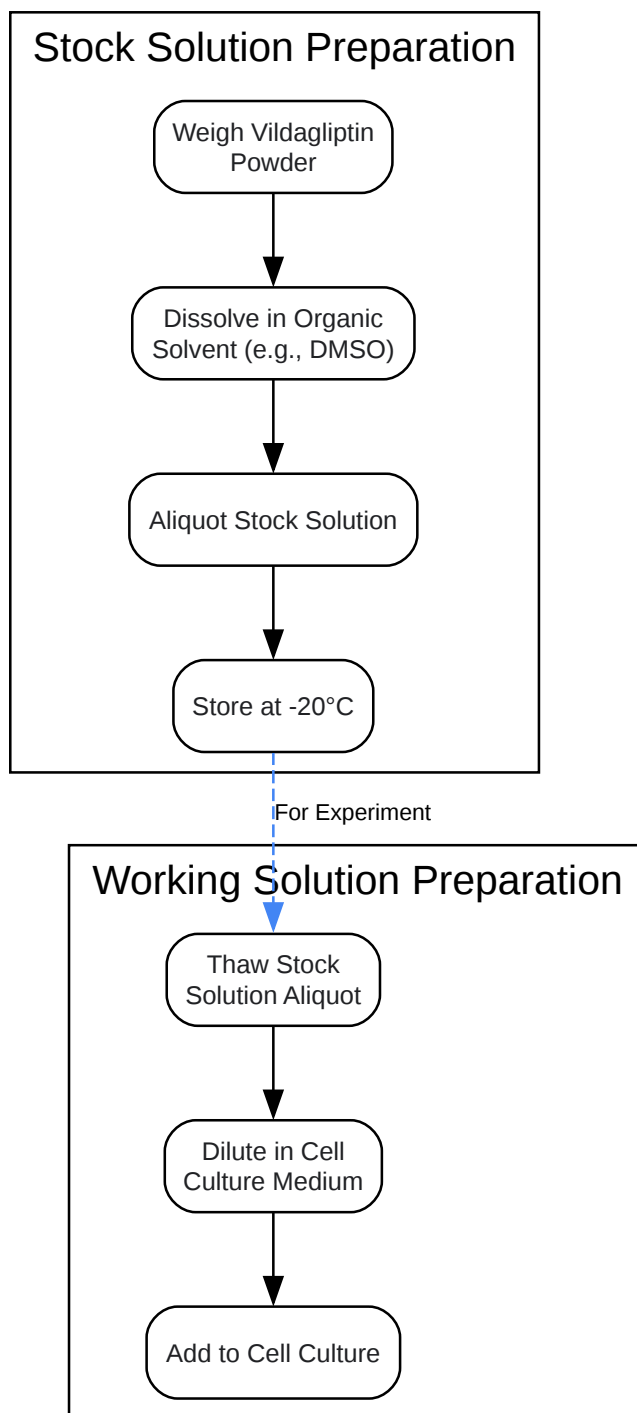
- Vildagliptin stock solution (from Protocol 1)
- Pre-warmed complete cell culture medium
- Sterile serological pipettes and pipette tips

Procedure:

- Thaw a single-use aliquot of the Vildagliptin stock solution at room temperature.
- Determine the final concentration of Vildagliptin required for your experiment.

- In a sterile tube, perform a serial dilution of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration.
- Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is insignificant, as it may have physiological effects at low concentrations.^{[1][6]} A final DMSO concentration of less than 0.1% is generally recommended for most cell lines.
- Gently mix the working solution by pipetting up and down.
- The Vildagliptin working solution is now ready to be added to your cell cultures. It is recommended not to store aqueous solutions for more than one day.^{[1][6]}

Experimental Workflow: Vildagliptin Preparation for Cell Culture



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Workflow for Vildagliptin solution preparation.

Mechanism of Action and Signaling Pathway

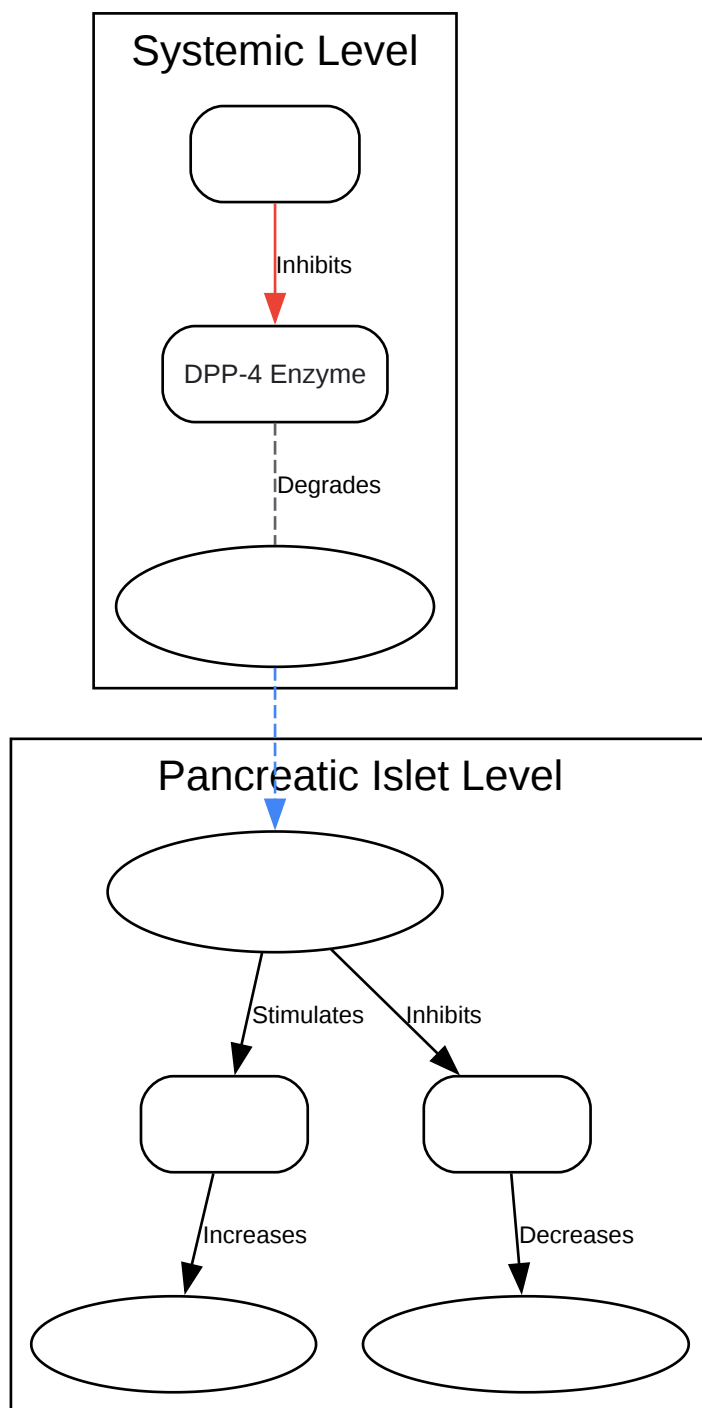
Vildagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][9] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[9] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[9]

By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP.[9] This leads to:

- **Enhanced Insulin Secretion:** Increased GLP-1 and GIP levels potentiate glucose-dependent insulin secretion from pancreatic beta-cells.[9]
- **Suppressed Glucagon Secretion:** Elevated GLP-1 levels also lead to the suppression of glucagon release from pancreatic alpha-cells in a glucose-dependent manner.[9]

The combined effect of increased insulin and decreased glucagon levels results in improved glycemic control. In a research setting, this mechanism can be exploited to study beta-cell function, proliferation, and apoptosis in various in vitro models.[3][4][10]

Vildagliptin Signaling Pathway in Pancreatic Islets



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Vildagliptin's mechanism of action.

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